m-PEG3-4-nitrophenyl carbonate
Overview
Description
m-PEG3-4-nitrophenyl carbonate is a polyethylene glycol derivative with a nitrophenyl carbonate moiety. This compound is known for its reactivity towards amino groups, particularly the lysine residues in proteins, forming stable urethane linkages. The hydrophilic polyethylene glycol linker enhances the water solubility of the compound, making it useful in various biochemical applications .
Mechanism of Action
Target of Action
The primary target of m-PEG3-4-nitrophenyl carbonate is the amino group of lysine . Lysine is an essential amino acid that plays a crucial role in protein synthesis and other metabolic processes.
Mode of Action
This compound, also known as NPC, interacts with its target by forming stable urethane linkages . The nitrophenyl carbonate moiety of the compound is reactive towards the amino group of lysine, resulting in these linkages .
Pharmacokinetics
The compound’s hydrophilic polyethylene glycol (peg) linker is known to increase its water solubility , which could potentially enhance its bioavailability.
Action Environment
The compound’s hydrophilic peg linker, which increases its water solubility , suggests that aqueous environments may facilitate its action.
Biochemical Analysis
Biochemical Properties
m-PEG3-4-nitrophenyl carbonate interacts with the amino group of lysine, forming stable urethane linkages . This interaction is crucial in biochemical reactions, especially in the formation of conjugates for drug delivery systems .
Molecular Mechanism
At the molecular level, this compound acts as a bridge, connecting two different molecules together. It binds to the amino group of lysine through stable urethane linkages . The exact mechanism of action would depend on the molecules it is linked with.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of m-PEG3-4-nitrophenyl carbonate typically involves the activation of methoxypolyethylene glycol with p-nitrophenyl chloroformate. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran, under inert atmosphere conditions to prevent moisture interference. The reaction mixture is stirred at room temperature, and the product is purified through column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The product is often produced in bulk quantities and stored at low temperatures to maintain stability .
Chemical Reactions Analysis
Types of Reactions
m-PEG3-4-nitrophenyl carbonate primarily undergoes nucleophilic substitution reactions. The nitrophenyl carbonate moiety reacts with nucleophiles such as amines, forming stable carbamate linkages. This compound does not typically undergo oxidation or reduction reactions due to the stability of the nitrophenyl group .
Common Reagents and Conditions
Reagents: Amines (e.g., lysine, ethylenediamine)
Conditions: Anhydrous solvents (e.g., tetrahydrofuran), room temperature, inert atmosphere
Major Products
The major products formed from the reaction of this compound with amines are carbamate derivatives. These products are stable and retain the hydrophilic properties of the polyethylene glycol linker .
Scientific Research Applications
m-PEG3-4-nitrophenyl carbonate is widely used in scientific research due to its ability to modify proteins and other biomolecules. Some of its applications include:
Protein Modification: Used to pegylate proteins, enhancing their solubility and stability
Drug Delivery: Utilized in the development of drug delivery systems, improving the pharmacokinetics of therapeutic agents.
Bioconjugation: Employed in the conjugation of biomolecules for various biochemical assays and diagnostic applications
Comparison with Similar Compounds
Similar Compounds
- m-PEG2-4-nitrophenyl carbonate
- m-PEG7-4-nitrophenyl carbonate
- Methoxypolyethylene glycol p-nitrophenyl carbonate
Uniqueness
m-PEG3-4-nitrophenyl carbonate is unique due to its specific polyethylene glycol chain length, which provides an optimal balance between hydrophilicity and reactivity. This makes it particularly suitable for applications requiring enhanced solubility and stability of modified proteins .
Properties
IUPAC Name |
2-(2-methoxyethoxy)ethyl (4-nitrophenyl) carbonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO7/c1-17-6-7-18-8-9-19-12(14)20-11-4-2-10(3-5-11)13(15)16/h2-5H,6-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEBJXUZWQCMUAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.